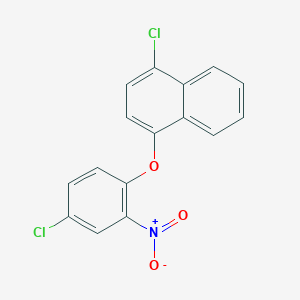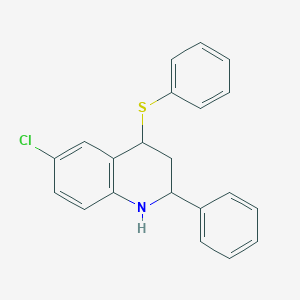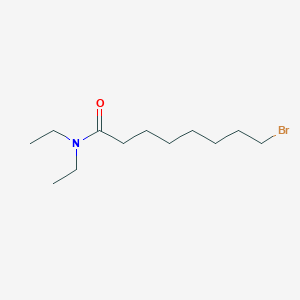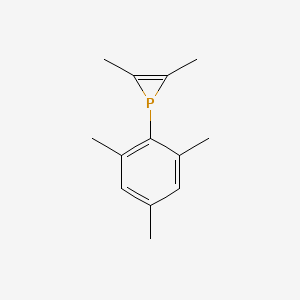![molecular formula C19H33ClO3Si2 B14265907 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride CAS No. 141818-63-5](/img/structure/B14265907.png)
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is a specialized organic compound used primarily in organic synthesis. It features a benzoyl chloride group substituted with two tert-butyl(dimethyl)silyl groups at the 3 and 4 positions of the benzene ring. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Benzoyl Chloride: The protected benzene derivative is then reacted with thionyl chloride (SOCl2) to introduce the benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Benzyl Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Applied in the modification of biomolecules for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The tert-butyl(dimethyl)silyl groups provide steric protection and stability to the molecule, allowing for selective reactions at the benzoyl chloride site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar in structure but lacks the tert-butyl(dimethyl)silyl groups.
tert-Butyldimethylsilyl chloride: Used for silylation but does not contain the benzoyl chloride group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group but differs in the aldehyde functionality.
Uniqueness
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is unique due to the presence of both tert-butyl(dimethyl)silyl groups and a benzoyl chloride group. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .
Eigenschaften
| 141818-63-5 | |
Molekularformel |
C19H33ClO3Si2 |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoyl chloride |
InChI |
InChI=1S/C19H33ClO3Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3 |
InChI-Schlüssel |
OFYSUQYRYUPROC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)Cl)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
